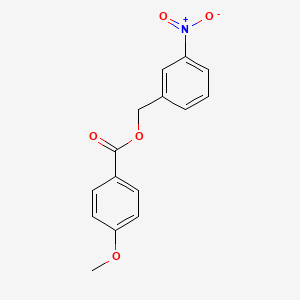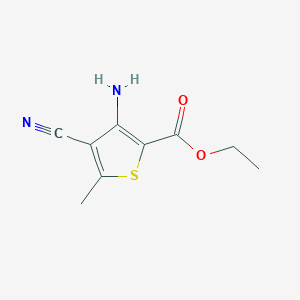
9-(2-phenoxyethyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-phenoxyethyl)-9H-purin-6-amine, also known as PEA, is a purine derivative that has been studied extensively due to its potential therapeutic applications. PEA has been found to have various biochemical and physiological effects, making it a promising candidate for further research. In
Mécanisme D'action
9-(2-phenoxyethyl)-9H-purin-6-amine exerts its effects through various mechanisms, including binding to adenosine receptors, inhibition of phosphodiesterase, and modulation of ion channels. 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to increase the levels of adenosine, which has neuroprotective and anti-inflammatory effects. 9-(2-phenoxyethyl)-9H-purin-6-amine also inhibits phosphodiesterase, which increases the levels of cyclic AMP, leading to various physiological effects.
Biochemical and Physiological Effects:
9-(2-phenoxyethyl)-9H-purin-6-amine has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, modulation of the immune response, and inhibition of cancer cell growth. 9-(2-phenoxyethyl)-9H-purin-6-amine has also been found to improve cognitive function and can be used as a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
9-(2-phenoxyethyl)-9H-purin-6-amine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 9-(2-phenoxyethyl)-9H-purin-6-amine has a short half-life, which can make it difficult to study its effects in vivo. Additionally, 9-(2-phenoxyethyl)-9H-purin-6-amine can be metabolized quickly, which can make it challenging to determine its mechanism of action.
Orientations Futures
There are several future directions for research on 9-(2-phenoxyethyl)-9H-purin-6-amine, including the development of new synthesis methods, the investigation of its effects on different types of cancer, and the exploration of its potential therapeutic applications in other fields. Additionally, further studies are needed to determine the optimal dosage and frequency of administration for 9-(2-phenoxyethyl)-9H-purin-6-amine to maximize its therapeutic potential.
Conclusion:
In conclusion, 9-(2-phenoxyethyl)-9H-purin-6-amine is a promising compound that has been studied extensively for its potential therapeutic applications. Its various biochemical and physiological effects make it a promising candidate for further research in various fields, including neuroscience, immunology, and oncology. Further studies are needed to determine the optimal dosage and frequency of administration for 9-(2-phenoxyethyl)-9H-purin-6-amine to maximize its therapeutic potential.
Méthodes De Synthèse
9-(2-phenoxyethyl)-9H-purin-6-amine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-bromoethyl phenyl ether, which is then reacted with 6-chloropurine to form 9-(2-phenoxyethyl)-9H-purin-6-amine. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
9-(2-phenoxyethyl)-9H-purin-6-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to have neuroprotective effects and can improve cognitive function. In immunology, 9-(2-phenoxyethyl)-9H-purin-6-amine has been shown to have anti-inflammatory properties and can modulate the immune response. In oncology, 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to inhibit the growth of cancer cells and can be used in combination with other anti-cancer drugs.
Propriétés
IUPAC Name |
9-(2-phenoxyethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c14-12-11-13(16-8-15-12)18(9-17-11)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPLREGIDRRRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-phenoxyethyl)-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)


![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)
![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)




![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
